molecular formula C17H20F3N3O3S B2556942 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034374-84-8

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2556942
CAS No.: 2034374-84-8
M. Wt: 403.42
InChI Key: TWHGSHQJBWNRQD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a pyrazole ring, an oxane moiety, and a trifluoromethylphenyl group

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the oxane moiety and the trifluoromethylphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the trifluoromethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism by which N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethylphenyl-containing molecules. Examples include:

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • Various indole derivatives with similar structural features

Uniqueness

What sets N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S/c18-17(19,20)14-6-4-13(5-7-14)12-27(24,25)22-15-9-21-23(10-15)11-16-3-1-2-8-26-16/h4-7,9-10,16,22H,1-3,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGSHQJBWNRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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